molecular formula C9H19N3O B14780469 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

Cat. No.: B14780469
M. Wt: 185.27 g/mol
InChI Key: RPVUIRWXEFCHRS-UHFFFAOYSA-N
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Description

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of propanamide and contains an amino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide typically involves the reaction of 2-amino-propanamide with 1-methylpyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of raw materials, precise control of reaction parameters, and efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
  • 2-amino-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
  • 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

Uniqueness

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)

InChI Key

RPVUIRWXEFCHRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCN(C1)C)N

Origin of Product

United States

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